

Physicochemical properties of 3-(Piperazin-1-yl)Propan-1-ol

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Compound of Interest

Compound Name: 3-(Piperazin-1-yl)Propan-1-ol

Cat. No.: B1583843

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An In-Depth Technical Guide to the Physicochemical Properties of **3-(Piperazin-1-yl)propan-1-ol** for Drug Development Professionals

Introduction

3-(Piperazin-1-yl)propan-1-ol is a bifunctional organic molecule featuring a piperazine heterocycle and a primary alcohol. The piperazine moiety is a ubiquitous structural motif in medicinal chemistry, renowned for its ability to impart desirable pharmacokinetic properties, including improved aqueous solubility and the ability to engage in key biological interactions.^[1] ^[2] Understanding the fundamental physicochemical properties of this compound is therefore not merely an academic exercise; it is a critical prerequisite for its successful application in drug discovery and development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety.

This guide provides a comprehensive analysis of the core physicochemical attributes of **3-(Piperazin-1-yl)propan-1-ol**. Moving beyond a simple data sheet, we delve into the causality behind these properties, offer field-proven experimental protocols for their determination, and contextualize their significance for researchers, chemists, and drug development professionals.

Molecular Identity and Core Properties

Accurate identification is the foundation of all subsequent scientific investigation. The key identifiers and computed physicochemical properties for **3-(Piperazin-1-yl)propan-1-ol** are summarized below.

Identifier	Value	Source
IUPAC Name	3-(piperazin-1-yl)propan-1-ol	PubChem[3]
CAS Number	5317-32-8	PubChem[3]
Molecular Formula	C ₇ H ₁₆ N ₂ O	PubChem[3]
Molecular Weight	144.21 g/mol	PubChem[3]
Canonical SMILES	C1CN(CCN1)CCCO	PubChem[3]

These basic identifiers are complemented by computed properties that provide an initial in silico forecast of the molecule's behavior.

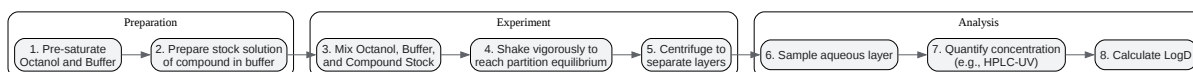
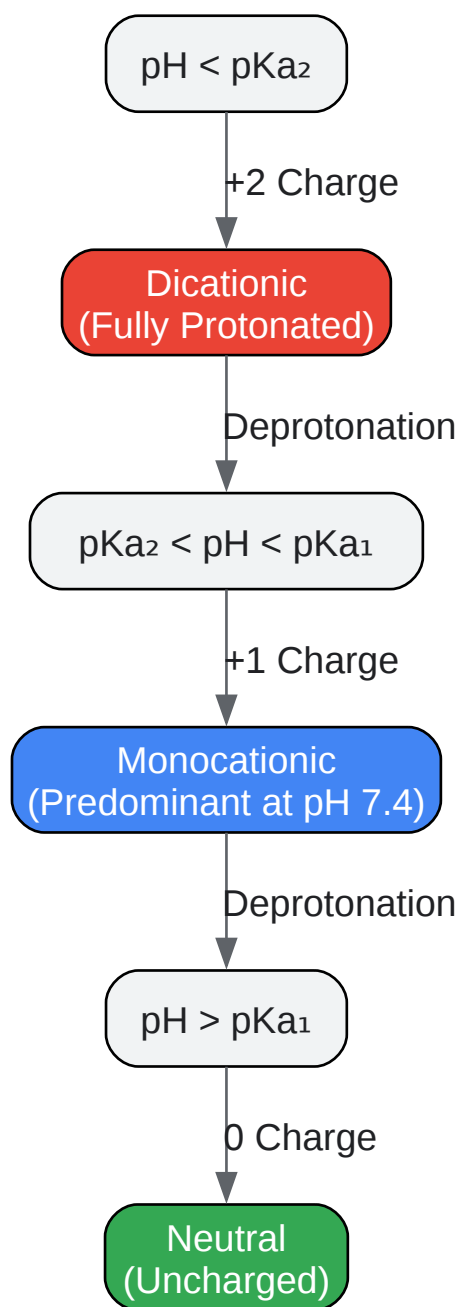
Computed Property	Value	Significance in Drug Development	Source
XLogP3-AA	-0.7	Indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor passive membrane permeability.	PubChem[3]
Topological Polar Surface Area (TPSA)	35.5 Å ²	Suggests good potential for oral bioavailability and cell permeability (typically <140 Å ²).	PubChem[3]
Hydrogen Bond Donors	2	The alcohol (-OH) and secondary amine (-NH) groups can donate hydrogen bonds, influencing solubility and target binding.	PubChem[3]
Hydrogen Bond Acceptors	3	The two nitrogen atoms and the oxygen atom can accept hydrogen bonds, contributing to aqueous solubility.	PubChem[3]

Ionization State and Acidity (pKa)

Expertise & Experience: The pKa is arguably the most critical physicochemical parameter for an ionizable compound like **3-(Piperazin-1-yl)propan-1-ol**. The piperazine ring contains two nitrogen atoms, each capable of accepting a proton. This makes the molecule a dibasic compound with two distinct pKa values. These values dictate the predominant charge state of

the molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and interaction with biological targets.

The first pKa (pK_{a1}) corresponds to the protonation of the more basic secondary amine, while the second (pK_{a2}) corresponds to the protonation of the tertiary amine, which is less basic due to the electron-withdrawing effect of the hydroxypropyl substituent. Based on literature values for similar piperazine derivatives, pK_{a1} is expected to be in the range of 9.0-9.8, while pK_{a2} is expected to be in the range of 5.0-6.0.^{[1][4]} This means that at physiological pH (~7.4), the molecule will exist predominantly as a monocationic species, protonated at the secondary amine.



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